molecular formula C5H5IN2O B6616140 1-(4-iodo-1H-pyrazol-3-yl)ethan-1-one CAS No. 1355213-14-7

1-(4-iodo-1H-pyrazol-3-yl)ethan-1-one

Cat. No.: B6616140
CAS No.: 1355213-14-7
M. Wt: 236.01 g/mol
InChI Key: BDNXIHNCZIBXOY-UHFFFAOYSA-N
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Description

1-(4-Iodo-1H-pyrazol-3-yl)ethan-1-one is a pyrazole derivative characterized by an iodine substituent at the 4-position of the pyrazole ring and an acetyl group at the 3-position. This compound is of significant interest in medicinal and synthetic chemistry due to the electron-withdrawing nature of the iodine atom, which enhances reactivity in cross-coupling reactions and influences the compound’s electronic properties . Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The iodine substituent in this compound may also improve metabolic stability and binding affinity in drug design .

Properties

IUPAC Name

1-(4-iodo-1H-pyrazol-5-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2O/c1-3(9)5-4(6)2-7-8-5/h2H,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNXIHNCZIBXOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=NN1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-iodo-1H-pyrazol-3-yl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-iodopyrazole, which can be obtained through the iodination of pyrazole.

    Formation of Ethanone Group: The 4-iodopyrazole is then reacted with an appropriate ethanone precursor under controlled conditions to form the desired product.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(4-Iodo-1H-pyrazol-3-yl)ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Iodo-1H-pyrazol-3-yl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Material Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving iodine-containing compounds.

Mechanism of Action

The mechanism of action of 1-(4-iodo-1H-pyrazol-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the pyrazole ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

The following analysis compares 1-(4-iodo-1H-pyrazol-3-yl)ethan-1-one with structurally analogous pyrazole- and ketone-containing derivatives, focusing on molecular properties, synthetic pathways, and applications.

Structural Analogues and Substituent Effects
Compound Name Substituents/Modifications Molecular Weight Key Properties/Applications Source
1-[6-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one Pyridine ring replaces benzene; iodine at pyrazole 313.09 Potential ligand for metal catalysis
1-(3-(4-Iodo-1H-pyrazol-1-yl)phenyl)ethan-1-one Phenyl group at pyrazole; iodine substituent 312.11 Intermediate in drug synthesis
1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one Chlorophenyl group; methylpyrazole 259.72 Antimicrobial activity
1-{5-[4-(Hexyloxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}ethanone Dihydropyrazole; hexyloxy group 364.45 Crystallographic studies

Key Observations :

  • Iodine vs.
  • Ring Modifications : Pyridine-containing analogs (e.g., ) exhibit altered electronic properties due to the nitrogen-rich ring, which may improve solubility in polar solvents.
Physicochemical Properties
Property This compound 1-(4-Chlorophenyl)-2-(4-methylpyrazol)ethan-1-one 1-(Thiophen-2-yl)ethanone Derivatives
Melting Point Not reported 148.4–151.4°C (QD10) 137.3–138.5°C (1f)
Solubility Likely low in water Moderate in DMSO High in chloroform
Stability Light-sensitive (iodine) Stable at room temperature Sensitive to oxidation

Notes:

  • The iodine atom in the target compound may reduce aqueous solubility compared to chlorine or methyl analogs but improve lipid bilayer permeability .
  • Stability challenges (e.g., light sensitivity) necessitate storage in amber vials .

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